molecular formula C16H18N2O5S B6069799 N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide

N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B6069799
M. Wt: 350.4 g/mol
InChI Key: SAPOSVJNZZINQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-3-(4-morpholinylsulfonyl)benzamide, commonly known as FMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMSB belongs to the class of benzamide compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of FMSB involves the inhibition of several enzymes involved in inflammation and cancer progression. FMSB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. FMSB has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
FMSB has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators. FMSB has also been found to exhibit anti-cancer properties by inhibiting the activity of enzymes involved in cancer progression and metastasis. In addition, FMSB has been shown to exhibit anti-diabetic properties by improving insulin sensitivity.

Advantages and Limitations for Lab Experiments

The advantages of using FMSB in lab experiments include its potent activity and well-established synthesis method. FMSB has been extensively studied in vitro and in vivo, and its activity has been well-characterized. However, the limitations of using FMSB in lab experiments include its potential toxicity and limited solubility in aqueous solutions. Therefore, caution should be exercised when using FMSB in lab experiments.

Future Directions

There are several potential future directions for the study of FMSB. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties in vivo. Another potential direction is to investigate the potential use of FMSB as a drug candidate for the treatment of diabetes. Additionally, the development of more soluble and less toxic analogs of FMSB could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of FMSB involves the reaction of 2-furylacetaldehyde with 4-morpholinylsulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with the amine group of 3-aminobenzamide to form FMSB. The synthesis of FMSB has been reported in several research papers and is a well-established method.

Scientific Research Applications

FMSB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. FMSB has also been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression. Due to its potent activity, FMSB has been proposed as a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c19-16(17-12-14-4-2-8-23-14)13-3-1-5-15(11-13)24(20,21)18-6-9-22-10-7-18/h1-5,8,11H,6-7,9-10,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPOSVJNZZINQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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